(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
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Overview
Description
(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C9H10BNO4. It is a derivative of phenylboronic acid, featuring a cyano group and a methoxymethoxy substituent on the phenyl ring.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to be valuable building blocks in organic synthesis .
Mode of Action
The compound is involved in the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound is part of the hydromethylation sequence applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Pharmacokinetics
The stability of boronic esters is generally considered a significant factor in their pharmacokinetics .
Result of Action
This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
The action, efficacy, and stability of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 5-cyano-2-(methoxymethoxy)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles such as amines, alcohols.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid has several applications in scientific research:
Comparison with Similar Compounds
(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Lacks the cyano and methoxymethoxy substituents, making it less versatile in certain synthetic applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group but lacks the cyano and methoxymethoxy substituents, offering different reactivity and selectivity.
2-Fluoro-5-methoxyphenylboronic Acid: Features a fluorine substituent, providing unique electronic properties and reactivity.
The presence of the cyano and methoxymethoxy groups in this compound imparts distinct electronic and steric effects, enhancing its utility in specific synthetic transformations .
Biological Activity
(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid is a synthetic compound that belongs to the class of boronic acids, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications in medicinal chemistry, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound includes a cyano group and a methoxymethoxy substituent on a phenyl ring, contributing to its unique reactivity and biological properties. The presence of the boronic acid functional group allows for reversible covalent interactions with diols, which is significant in biological systems.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Boronic acids can act as inhibitors for various enzymes, particularly serine proteases and β-lactamases. The interaction with these enzymes often involves the formation of stable complexes that hinder substrate access.
- Antimicrobial Activity : Studies indicate that boronic acids exhibit antimicrobial properties against various bacterial and fungal strains. They may disrupt cellular processes by targeting specific enzymes involved in metabolism or cell wall synthesis .
Biological Activity Data
Recent research has provided insights into the biological activity of this compound. Below is a summary of key findings:
Case Studies
-
Antimicrobial Efficacy :
A study investigated the efficacy of this compound against various pathogens, including Candida albicans and Escherichia coli. Results showed that it possessed moderate antifungal activity and was more effective than existing treatments like Tavaborole against certain bacterial strains . -
Enzyme Interaction Studies :
Research focused on the interaction of this compound with β-lactamases demonstrated its potential to inhibit enzyme activity effectively. This characteristic is crucial for developing new antibiotics that can overcome resistance mechanisms in bacteria . -
Biofilm Inhibition :
Another study highlighted the ability of this compound to inhibit biofilm formation by Pseudomonas aeruginosa, suggesting its utility in treating chronic infections associated with biofilms .
Properties
IUPAC Name |
[5-cyano-2-(methoxymethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4/c1-14-6-15-9-3-2-7(5-11)4-8(9)10(12)13/h2-4,12-13H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHZZHJTWFVDGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)OCOC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681534 |
Source
|
Record name | [5-Cyano-2-(methoxymethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-61-5 |
Source
|
Record name | [5-Cyano-2-(methoxymethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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